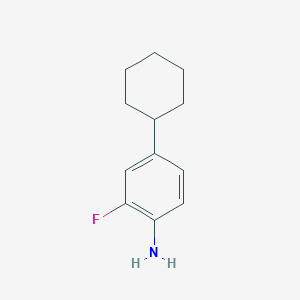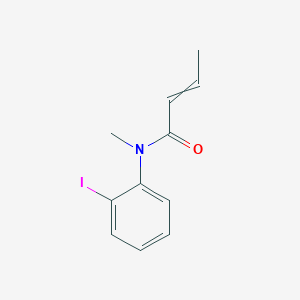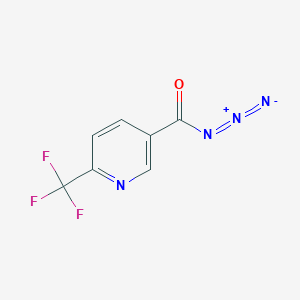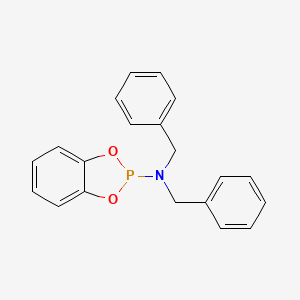
Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-羟乙基)-2-丙基-1H-吡咯-3-羧酸乙酯是一种属于吡咯衍生物类的化合物。吡咯是包含一个氮原子的五元杂环化合物。这种特殊的化合物以其含有一个乙酯基、一个羟乙基侧链和一个连接到吡咯环上的丙基而著称。
准备方法
合成路线和反应条件: 4-(2-羟乙基)-2-丙基-1H-吡咯-3-羧酸乙酯的合成通常涉及在受控条件下对适当的前体进行环化。一种常见的方法包括在碱的存在下使2-丙基-1H-吡咯-3-羧酸与氯甲酸乙酯反应,形成乙酯。 随后,可以通过使用2-溴乙醇进行亲核取代反应引入羟乙基 .
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和优化的反应条件可以提高产率和纯度。催化剂和溶剂的仔细选择可以确保高效的转化和最小的副产物。
反应类型:
氧化: 羟乙基可以被氧化成羰基。
还原: 酯基可以使用氢化铝锂等还原剂还原成醇。
取代: 在适当的条件下,羟乙基可以被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾或三氧化铬。
还原: 干燥醚中的氢化铝锂。
取代: 碱存在下的胺或硫醇等亲核试剂。
主要产物:
氧化: 形成4-(2-氧代乙基)-2-丙基-1H-吡咯-3-羧酸乙酯。
还原: 形成4-(2-羟乙基)-2-丙基-1H-吡咯-3-甲醇。
取代: 根据所用亲核试剂的不同,形成各种取代的吡咯衍生物。
科学研究应用
化学: 用作合成更复杂吡咯衍生物的中间体。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索作为开发新药物的潜在先导化合物。
工业: 用于生产具有特定电子或光学特性的材料.
作用机制
4-(2-羟乙基)-2-丙基-1H-吡咯-3-羧酸乙酯发挥作用的机制尚不清楚。人们认为它通过氢键和疏水相互作用与特定的分子靶标(如酶或受体)相互作用。 这些相互作用可以调节靶蛋白的活性,从而导致各种生物效应 .
类似化合物:
4-(2-羟乙基)吲哚-2-酮: 一种具有类似羟乙基和吲哚结构的化合物,用于合成多巴胺受体激动剂和蛋白激酶抑制剂.
4-(2-羟乙基)-2-甲基-1H-吡咯-3-羧酸乙酯: 一种结构类似的化合物,其有一个甲基而不是一个丙基。
独特性: 4-(2-羟乙基)-2-丙基-1H-吡咯-3-羧酸乙酯因其独特的取代模式而独一无二,该模式赋予其独特的化学和生物学特性。丙基的存在可以影响其亲脂性和与生物靶标的相互作用,使其与其他类似化合物区分开来。
相似化合物的比较
4-(2-hydroxyethyl)indolin-2-one: A compound with similar hydroxyethyl and indole structures, used in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: A structurally similar compound with a methyl group instead of a propyl group.
Uniqueness: Ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence its lipophilicity and interaction with biological targets, differentiating it from other similar compounds.
属性
CAS 编号 |
647836-62-2 |
|---|---|
分子式 |
C12H19NO3 |
分子量 |
225.28 g/mol |
IUPAC 名称 |
ethyl 4-(2-hydroxyethyl)-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-3-5-10-11(12(15)16-4-2)9(6-7-14)8-13-10/h8,13-14H,3-7H2,1-2H3 |
InChI 键 |
HMKSBMBPIGSUAS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=CN1)CCO)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(acetyloxy)methyl]but-2-enoate](/img/structure/B12603001.png)



![N-[7-(trifluoromethyl)-9H-carbazol-3-yl]methanesulfonamide](/img/structure/B12603028.png)





![Benzo[b]thieno[2,3-d]thiophene-2-carboxylic acid, 3-(carboxymethoxy)-](/img/structure/B12603069.png)
![Pyridine, 4-[(2-methylphenyl)thio]-](/img/structure/B12603072.png)


